N-[(4-chlorophenyl)methyl]-2-nitroaniline
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Description
“N-[(4-chlorophenyl)methyl]-2-nitroaniline” is a complex organic compound. Unfortunately, there is limited specific information available about this exact compound. However, it appears to be related to a class of compounds known as benzanilides1. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring1.
Molecular Structure Analysis
The molecular structure analysis of “N-[(4-chlorophenyl)methyl]-2-nitroaniline” is not directly available. However, related compounds often have complex structures involving multiple aromatic rings and various functional groups1.
Chemical Reactions Analysis
The specific chemical reactions involving “N-[(4-chlorophenyl)methyl]-2-nitroaniline” are not well-documented. However, related compounds have been involved in various chemical reactions. For example, certain compounds have shown promising antimicrobial activity3.
Safety And Hazards
The safety and hazards associated with “N-[(4-chlorophenyl)methyl]-2-nitroaniline” are not well-documented. However, related compounds can pose various hazards, including toxicity to aquatic life5.
Future Directions
The future directions for research on “N-[(4-chlorophenyl)methyl]-2-nitroaniline” are not explicitly stated in the literature. However, related compounds have shown potential for various applications, including antimicrobial and antiproliferative agents2. Further research could explore these potential applications and investigate the properties and behaviors of “N-[(4-chlorophenyl)methyl]-2-nitroaniline” in more detail.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVWACUPHPHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline |
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